

An In-Depth Technical Guide to Erythroxytriol P (CAS 7121-99-5)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information available in publicly accessible scientific literature regarding **Erythroxytriol P** is limited. This guide consolidates the existing data and provides a general overview based on its chemical classification. Further dedicated research is necessary to fully elucidate its properties and potential applications.

Introduction

Erythroxytriol P, with the Chemical Abstracts Service (CAS) number 7121-99-5, is a naturally occurring diterpenoid. It has been identified as a constituent of plants such as Erythroxylum monogynum and Sapium discolor.[1][2] Chemically, it is classified as a pimarane-type diterpenoid, a diverse class of secondary metabolites known for a range of biological activities. [3][4] This guide aims to provide a comprehensive overview of the available technical information on **Erythroxytriol P**.

Chemical and Physical Properties

The fundamental chemical and physical properties of **Erythroxytriol P** are summarized in the table below. These data are based on information from chemical supplier databases and general literature on diterpenoids.



Property	Value	Reference
Systematic Name	(13S)-10-Demethyl-9α- methylpimarane-5α,15,16-triol	N/A
CAS Number	7121-99-5	N/A
Molecular Formula	С20Н36О3	N/A
Molecular Weight	324.5 g/mol	N/A
Appearance	Solid (form may vary)	N/A
Solubility	Soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.	N/A

Biological Activity and Potential Applications

While specific quantitative biological data for **Erythroxytriol P** is not extensively reported in the literature, the broader class of pimarane diterpenoids has been shown to exhibit a variety of pharmacological activities.[3] These include:

- Antimicrobial activity: Many pimarane diterpenoids have demonstrated inhibitory effects against various bacteria and fungi.
- Anti-inflammatory effects: Some compounds in this class have been shown to reduce inflammation in preclinical models.
- Cytotoxic activity: Certain pimarane diterpenoids have been investigated for their potential as anticancer agents due to their ability to induce cell death in cancer cell lines.

The presence of the pimarane skeleton in **Erythroxytriol P** suggests that it may share some of these biological properties. However, without specific experimental data, its therapeutic potential remains speculative. Further research is required to determine its specific biological targets and mechanisms of action.

Experimental Protocols

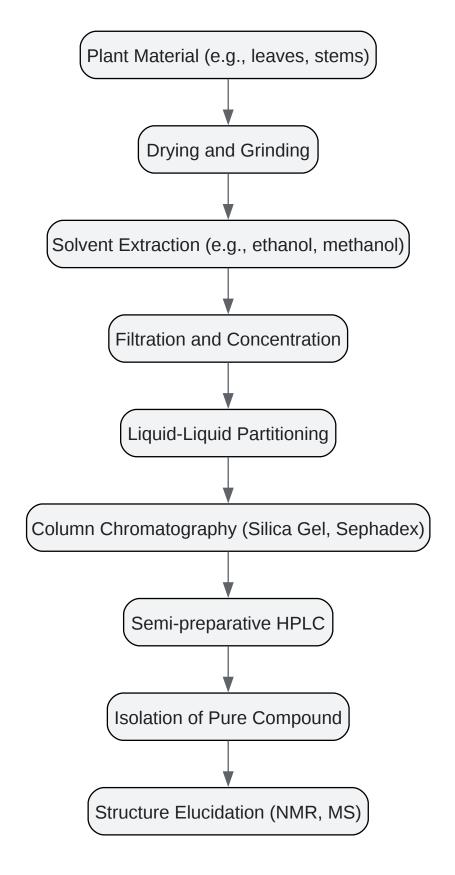


Detailed experimental protocols for the isolation or synthesis of **Erythroxytriol P** are not readily available in the published literature. However, general methodologies for the isolation of diterpenoids from plant sources and for the synthesis of pimarane skeletons can be described.

General Isolation Procedure for Diterpenoids from Plant Material

The following workflow outlines a typical procedure for the isolation of diterpenoids like **Erythroxytriol P** from its natural plant sources.





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Caption: General workflow for the isolation of diterpenoids.



Methodology:

- Collection and Preparation of Plant Material: The relevant parts of the plant (e.g., leaves and twigs of Sapium discolor) are collected, air-dried, and ground into a fine powder.
- Extraction: The powdered plant material is extracted with a suitable organic solvent, such as ethanol or methanol, typically using a Soxhlet apparatus or maceration.
- Concentration: The solvent is removed under reduced pressure to yield a crude extract.
- Fractionation: The crude extract is often subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their polarity.
- Chromatographic Separation: The resulting fractions are then separated using various chromatographic techniques. This usually involves column chromatography over silica gel, Sephadex, or other stationary phases.
- Purification: Further purification is typically achieved using semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.
- Structure Elucidation: The structure of the isolated compound is determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).

General Synthetic Approach for Pimarane Diterpenoids

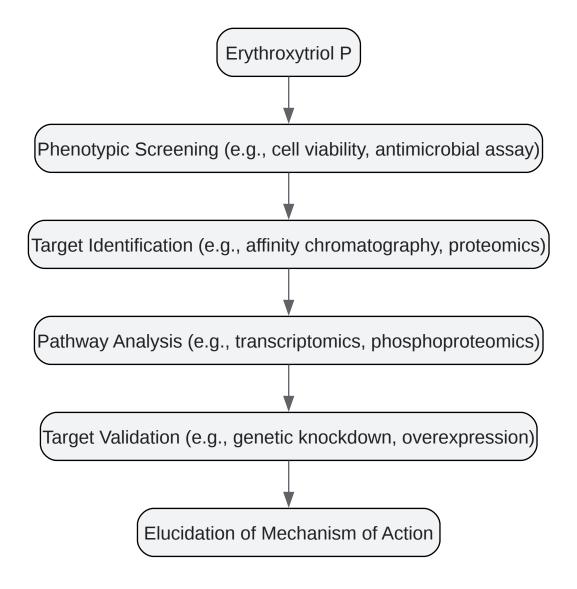
The total synthesis of pimarane diterpenoids is a complex undertaking that often involves multistep sequences. While a specific synthesis for **Erythroxytriol P** has not been published, general strategies often rely on the construction of the tricyclic core followed by functional group manipulations.

Signaling Pathways

There is currently no information available in the scientific literature regarding the specific signaling pathways modulated by **Erythroxytriol P**. To understand its mechanism of action,



future research would need to focus on its interaction with cellular targets. A hypothetical workflow for investigating the mechanism of action is presented below.



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Caption: Hypothetical workflow for mechanism of action studies.

Conclusion and Future Directions

Erythroxytriol P (CAS 7121-99-5) is a pimarane diterpenoid with a defined chemical structure but largely uncharacterized biological properties. The information available is insufficient to draw firm conclusions about its therapeutic potential. Future research should focus on the following areas:



- Isolation and Characterization: Detailed protocols for the isolation of **Erythroxytriol P** from its natural sources, along with comprehensive spectroscopic data, need to be published.
- Biological Screening: A broad biological screening of **Erythroxytriol P** is necessary to identify its potential activities (e.g., antimicrobial, anti-inflammatory, cytotoxic).
- Quantitative Analysis: For any identified biological activity, quantitative data (e.g., IC₅₀, MIC) should be determined.
- Mechanism of Action Studies: Once a significant biological activity is confirmed, studies to
 elucidate the underlying mechanism of action and identify the molecular targets and
 signaling pathways involved will be crucial.
- Synthetic Chemistry: The development of a total synthesis route would enable the production of larger quantities for in-depth biological studies and the generation of analogs for structure-activity relationship (SAR) studies.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to Erythroxytriol P (CAS 7121-99-5)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b602798#erythroxytriol-p-cas-number-7121-99-5-information]



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